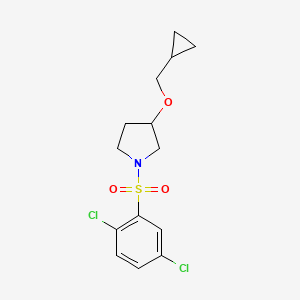

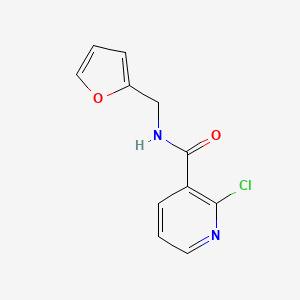

3-(Cyclopropylmethoxy)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopropylmethoxy)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are characterized by a five-membered ring structure containing one nitrogen atom. This compound, in particular, includes various functional groups like sulfonyl and cyclopropylmethoxy, which influence its chemical and physical properties.

Synthesis Analysis

The synthesis of 1-(arylsulfonyl)pyrrolidines, a category to which this compound belongs, can be achieved through reactions involving phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine. These reactions are acid-catalyzed and proceed under mild conditions, providing a convenient method for generating pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).

Scientific Research Applications

New Synthetic Routes to Pyrrolidines

Synthesis of Pyrrolidines via Reaction of γ-Halocarbanions with Imines

A study demonstrated a novel synthesis of pyrrolidines, which mimics a 1,3-dipolar cycloaddition, utilizing γ-chlorocarbanions generated from a related compound, leading to substituted pyrrolidines in a two-step process M. Mąkosza & M. Judka, 2005.

Derivatives Synthesis

Synthesis of 1-(Arylsulfonyl)pyrrolidines from Phenols

This research outlines an acid-catalyzed reaction process that forms new 1-(arylsulfonyl)pyrrolidines from phenols under mild conditions, illustrating a convenient method for synthesizing pyrrolidine-1-sulfonylarene derivatives A. Smolobochkin et al., 2017.

Sulfonated Tetrahydropyridine and Pyrrolidine Derivatives

Tetrahydropyridine and Pyrrolidine Derivatives Synthesis

A study describes the efficient synthesis of sulfonated tetrahydropyridine and pyrrolidine derivatives through a radical reaction, highlighting the versatility of such compounds in organic synthesis Yuanyuan An & Jie Wu, 2017.

Innovative Drug Design

Novel Phosphodiesterase 4 Inhibitor Development

Research on CHF6001, a novel phosphodiesterase 4 (PDE4) inhibitor, indicates its potential in treating pulmonary diseases through inhaled administration, showcasing the application of such compounds in developing new therapeutic agents G. Villetti et al., 2015.

Green Chemistry Approaches

Iridium(III) Complexes for Emission Spectroscopy

A study on [Ir(C^N)2(bpy)][PF6] complexes where the cyclometallating ligands contain functional groups related to the compound , demonstrates the importance of such structures in developing green-emitting materials for various applications, including light-emitting devices E. Constable et al., 2014.

properties

IUPAC Name |

3-(cyclopropylmethoxy)-1-(2,5-dichlorophenyl)sulfonylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO3S/c15-11-3-4-13(16)14(7-11)21(18,19)17-6-5-12(8-17)20-9-10-1-2-10/h3-4,7,10,12H,1-2,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBKRBBHUAZTJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopropylmethoxy)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2490546.png)

![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2490553.png)

![2-[(5-chloropyridin-2-yl)amino]-N-(2,4-difluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2490556.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2490558.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2490559.png)

![N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride](/img/structure/B2490565.png)

![6-cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2490567.png)

![N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2490568.png)

![7-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B2490569.png)